molecular formula C8H10N4S2 B10769467 1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene

1,4-Diamino-2,3-dicyano-1,4-bis(methylthio)butadiene

Cat. No.: B10769467
M. Wt: 226.3 g/mol
InChI Key: LBQNBMSPTURKGS-KQQUZDAGSA-N
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Description

U0124 is a chemical compound known as 1,4-diamino-2,3-dicyano-1,4-bis(methylthio)butadiene. It is an inactive analog of U0126, which is a well-known inhibitor of mitogen-activated protein kinase kinase (MEK). Unlike U0126, U0124 does not inhibit MEK even at high concentrations, making it a useful negative control in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of U0124 involves the reaction of 2,3-dicyano-1,4-diaminobutadiene with methylthiol. The reaction typically occurs under controlled conditions to ensure the correct formation of the desired product. The process involves multiple steps, including purification and crystallization, to achieve a high-purity compound .

Industrial Production Methods

Industrial production of U0124 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The production is carried out under stringent quality control measures to maintain the purity and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

U0124 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

U0124 is primarily used as a negative control in studies involving MEK inhibitors. Its lack of inhibitory effect on MEK makes it valuable for distinguishing the specific effects of active MEK inhibitors like U0126. This compound is used in various fields, including:

Mechanism of Action

U0124 does not inhibit MEK, which is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is involved in various cellular processes, including growth, differentiation, and survival. By serving as a negative control, U0124 helps researchers understand the specific actions of MEK inhibitors and the role of MEK in different biological contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of U0124

U0124’s uniqueness lies in its inactivity towards MEK, making it an ideal negative control. This property allows researchers to differentiate between the specific effects of active MEK inhibitors and other non-specific effects. Its structural similarity to U0126 provides a valuable comparison in studies involving MEK inhibition .

Properties

Molecular Formula

C8H10N4S2

Molecular Weight

226.3 g/mol

IUPAC Name

(2Z,3Z)-2,3-bis[amino(methylsulfanyl)methylidene]butanedinitrile

InChI

InChI=1S/C8H10N4S2/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h11-12H2,1-2H3/b7-5+,8-6+

InChI Key

LBQNBMSPTURKGS-KQQUZDAGSA-N

Isomeric SMILES

CS/C(=C(/C(=C(/SC)\N)/C#N)\C#N)/N

Canonical SMILES

CSC(=C(C#N)C(=C(N)SC)C#N)N

Origin of Product

United States

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